Germane, triethyl-
Overview
Description
Synthesis Analysis
The synthesis of triethylgermane and related compounds involves intricate procedures that yield complex organometallic structures. For example, compounds like tris[2-(dimethylamino)phenyl]silane and -germane compounds have been synthesized and characterized, demonstrating the encapsulation of hydrogen atoms bonded to silicon and germanium, resulting in shorter Si−H and Ge−H bonds (Kawachi, Tanaka, & Tamao, 1997). Similarly, tris[(2-alkoxymethyl)phenyl]germanes and tris[(2-methylthiomethyl)phenyl]germane have been prepared, with structures indicating hexavalent and heptavalent germanium atoms due to dative bonding (Takeuchi et al., 1998).
Molecular Structure Analysis
X-ray crystallography plays a crucial role in elucidating the molecular structure of triethylgermane derivatives. Studies such as those by Kawachi et al. (1997) and Takeuchi et al. (1998) provide insights into the geometric configuration of germane compounds, highlighting the influence of substituents on the central germanium atom's coordination environment.
Chemical Reactions and Properties
Triethylgermane participates in various chemical reactions, demonstrating its versatility in organometallic chemistry. For instance, intra- and intermolecular metallotropic rearrangements in triethyl(acetylacetonato)germane have been observed, showcasing the compound's dynamic behavior in different chemical environments (Kalikhman et al., 1977).
Physical Properties Analysis
The physical properties of triethylgermane and its derivatives, such as melting points, boiling points, and solubility, are influenced by the molecular structure and the nature of substituents attached to the germanium atom. These properties are crucial for determining the compound's suitability for various applications in chemical syntheses and reactions.
Chemical Properties Analysis
The chemical properties of triethylgermane, including reactivity, stability, and susceptibility to various chemical transformations, are essential for its application in organic synthesis and material science. The compound's ability to undergo reactions such as hydrogermylation, as well as its role in the formation of germanes and germanethiones, underscores its significance in the development of new materials and catalysts (Pelzer et al., 2017).
Scientific Research Applications
Metallotropic Rearrangements : Triethyl(acetylacetonato)germane exhibits intra- and intermolecular metallotropic rearrangements. The cis-isomer undergoes intramolecular 1,5-rearrangement, and cis-trans transitions are observed due to intermolecular rearrangements (Kalikhman et al., 1977).
Germylation of Arenes : Triethylgermane (Et3Ge-H) is used in the synthesis of functionalized aryl triethylgermanes via formal C-H functionalization. This involves couplings with arenes to thianthrenium salt intermediates, enabled by a palladium(I) dimer (Selmani, Gevondian, & Schoenebeck, 2020).
Cross-Couplings with Aryl and Alkenyl Halides : (α-Fluoro)vinyl tris(trimethylsilyl)germanes undergo palladium-catalyzed cross-couplings with aryl and alkenyl halides, allowing access to fluoroalkenes and fluorodienes (Wang, Gonzalez, & Wnuk, 2005).
Vinyl Tris(trimethylsilyl)germanes in Couplings : Vinyltris(trimethylsilyl)germanes are involved in Pd-catalyzed cross-couplings with aryl and alkenyl halides and triflates, serving as versatile transmetalation reagents (Wang & Wnuk, 2005).
Synthesis and Structure of Tris[(2-alkoxymethyl)phenyl]germanes : These compounds exhibit structures indicating incipient dative bonding between germanium and sulfur or oxygen atoms, making the germanium atom hexavalent and heptavalent (Takeuchi et al., 1998).
Open-Chain Remote Stereocontrol Using Allylgermanes : Alk-2-enyl(trialkyl- and -triaryl)germanes demonstrate effective transmetallation and reactions with aldehydes, proceeding with useful levels of 1,5- and 1,6-stereocontrol (Thomas & Weston, 2014).
Recent Advances in Tri(2-furyl)germane Applications : Tri(2-furyl)germane shows unique reactivity in various reactions, serving as a promising alternative in radical reactions, particularly in radical addition to alkenes (Yorimitsu & Oshima, 2005).
Deprotonation and Hydrogermylation Reactions of Tris(pentafluoroethyl)germane : This compound has been explored for its acidity and potential in hydrogermylation reactions, offering insights into the π-acceptor properties of the [Ge(C2 F5)3]− ligand (Pelzer et al., 2017).
Future Directions
properties
IUPAC Name |
triethylgermane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Ge/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLGQZPDSQYFSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[GeH](CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Ge | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylgermane | |
CAS RN |
1188-14-3 | |
Record name | Germane, triethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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